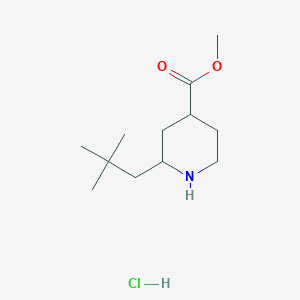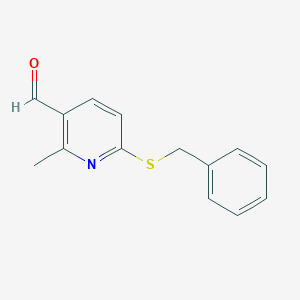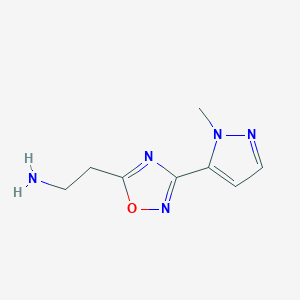
6-Chloro-3-phenylpyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-phenylpyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a phenyl group at the 3rd position.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-3-phenylpyridazin-4-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 3,6-Dichlorpyridazin-4-carbonsäure mit Phenylboronsäure unter Suzuki-Miyaura-Kupplungsbedingungen. Diese Reaktion wird durch Palladium katalysiert und erfordert eine Base wie Kaliumcarbonat in einem Lösungsmittel wie Ethanol .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnlichen Routen wie Labormethoden folgen, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen könnte die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-3-phenylpyridazin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, wobei die spezifischen Bedingungen und Reagenzien jedoch variieren.
Kupplungsreaktionen: Sie kann Kupplungsreaktionen wie die Suzuki-Miyaura-Kupplung eingehen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Kupplung: Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise würde die Substitution mit einem Amin zu einem Aminoderivat führen, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
6-Chlor-3-phenylpyridazin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird als Baustein für die Synthese potenzieller Therapeutika verwendet, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Medikamenten.
Materialwissenschaft: Die einzigartige Struktur der Verbindung macht sie nützlich bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften.
Biologische Studien: Sie dient als Sonde in biochemischen Assays, um Enzymwechselwirkungen und andere biologische Prozesse zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-3-phenylpyridazin-4-carbonsäure ist nicht vollständig geklärt. Es wird angenommen, dass sie über ihre funktionellen Gruppen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren wechselwirkt. Die Chlor- und Phenylgruppen können die Bindung an aktive Zentren erleichtern, wodurch die biologische Aktivität der Verbindung beeinflusst wird .
Wirkmechanismus
The mechanism of action of 6-Chloro-3-phenylpyridazine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and phenyl groups may facilitate binding to active sites, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-6-phenylpyridazin-4-carbonsäure: Ähnlich in der Struktur, aber mit unterschiedlichen Substitutionsschemata.
3,6-Dichlorpyridazin-4-carbonsäure: Fehlt die Phenylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
Einzigartigkeit
6-Chlor-3-phenylpyridazin-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H7ClN2O2 |
|---|---|
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
6-chloro-3-phenylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) |
InChI-Schlüssel |
NOZHEKWOZTVKAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)

![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)
![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)


![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)



![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)
